molecular formula C12H20BN3O3 B2678813 N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide CAS No. 1346245-52-0

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide

Cat. No. B2678813
CAS RN: 1346245-52-0
M. Wt: 265.12
InChI Key: CBACZCQOYFWCOQ-UHFFFAOYSA-N
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Description

“N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide” is a chemical compound with the molecular formula C13H19BN2O3 . It is a boric acid ester intermediate .


Synthesis Analysis

The synthesis of similar compounds has been achieved through substitution reactions. For instance, Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were obtained by a three-step substitution reaction . Another compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses .


Chemical Reactions Analysis

Boric acid compounds are very important in organic and chemical products. They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Scientific Research Applications

Cross-Coupling Reagents

The compound serves as a promising cross-coupling reagent. Researchers have synthesized it through a straightforward process involving cyclo-condensation of N-methyl-2-bromoaniline with chlorocarbonylsulfenyl chloride (CCSC) followed by Miyaura–Ishiyama cross-coupling with bis(pinacolato)diborone [(pin)₂B₂] using a PdCl₂(PPh₃)₂ catalyst . This application is significant for the development of novel organic reactions.

Heterocyclic Chemistry

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide belongs to the class of S, N-containing heterocycles. Its structure contains the 2(3H)-benzothiazol-2-one scaffold, which has been incorporated into various pharmaceuticals and agrochemicals. Notable examples include tiaramide (an anti-allergic drug), benazoline (a selective herbicide), and chlobenthiazone (an agrochemical fungicide) . The compound’s unique substitution pattern makes it valuable for exploring new derivatives.

Boron-Containing Compounds

Given its boron-containing moiety, this compound contributes to the field of boron chemistry. Researchers have synthesized N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, another important boric acid derivative, through a two-step substitution reaction . Understanding its reactivity and properties can lead to further advancements in boron-based materials.

Computational Studies

Density functional theory (DFT) calculations can provide insights into the electronic structure, stability, and reactivity of this compound. Computational studies can guide experimental design and predict its behavior in different environments.

Mechanism of Action

While the specific mechanism of action for “N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide” is not available, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Future Directions

The future directions of research on “N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide” and similar compounds could involve their use in the organic synthesis of drugs, enzyme inhibitors, specific ligand drugs, and the design of anticancer drugs .

properties

IUPAC Name

N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-6-15-16(7-9)8-10(17)14-5/h6-7H,8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBACZCQOYFWCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide

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